

Technical Guide: Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

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Compound of Interest

Compound Name: 2,3-Dichloroquinoxaline-6-carbonyl chloride

CAS No.: 17880-88-5

Cat. No.: B096120

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Executive Summary

Quinoxaline (benzopyrazine) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, tubulin, and DNA.[1] Unlike its mono-nitrogen analog quinoline, the presence of two nitrogen atoms at positions 1 and 4 confers unique electronic properties, increased polarity, and additional hydrogen-bonding capabilities. This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of quinoxaline derivatives, focusing on anticancer and antimicrobial applications, supported by experimental protocols and comparative data.

Part 1: The Quinoxaline Scaffold vs. Alternatives[2]

The choice between Quinoxaline and its structural analogs (Quinoline, Naphthalene, Pyrazine) is often dictated by the required physicochemical profile (LogP, pKa) and target binding affinity.

Feature	Quinoxaline (1,4-N)	Quinoline (1-N)	Naphthalene (No N)
Polarity	High (Two H-bond acceptors)	Moderate	Low (Lipophilic)
Solubility	Improved aqueous solubility	Moderate	Poor
Electronic Character	Electron-deficient pyrazine ring	Electron-rich benzene / deficient pyridine	Electron-rich
Primary Application	Kinase inhibition, DNA intercalation	Antimalarial, Antiviral	Hydrophobic spacers

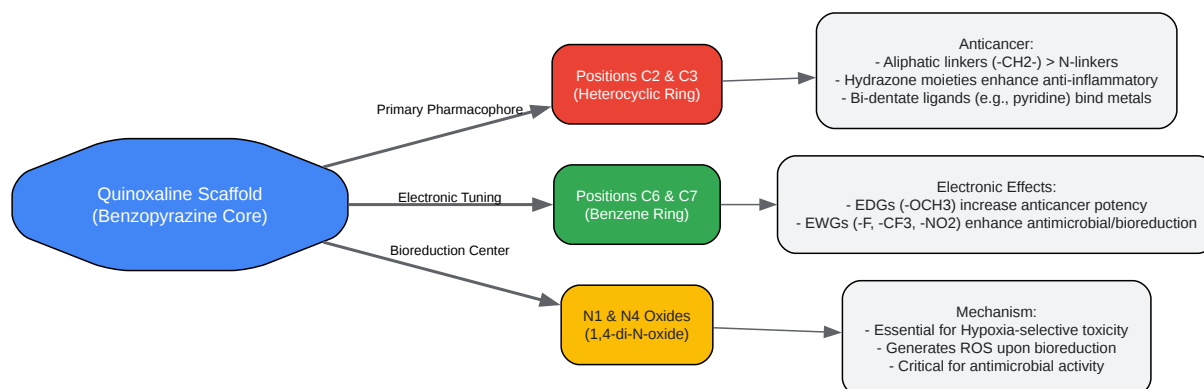
Key Insight: The electron-deficient nature of the pyrazine ring in quinoxaline makes it highly susceptible to nucleophilic attack and facilitates pi-stacking interactions with DNA base pairs, a mechanism critical for its antitumor and antimicrobial efficacy.

Part 2: SAR Analysis & Mechanistic Insights

The biological activity of quinoxaline is tunable via substitutions at two primary zones: the Heterocyclic Ring (Positions 2, 3) and the Fused Benzene Ring (Positions 5, 6, 7, 8).

Visualization: SAR Map

The following diagram illustrates the consensus SAR derived from recent high-impact studies (2020-2024).



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Figure 1: Consensus Structure-Activity Relationship map for Quinoxaline derivatives highlighting functional zones.

Detailed SAR Breakdown

Zone A: The Heterocyclic Ring (C2 & C3)

- **Linker Chemistry:** For anticancer activity, direct attachment of aromatic rings or short aliphatic linkers (-CH₂-) is superior to amino (-NH-) linkers. The -NH- linker often increases flexibility excessively, reducing binding entropy.
- **Steric Bulk:** An isopropyl group at C2 has been shown to enhance activity against HeLa cells significantly compared to a methyl group, likely due to optimal filling of hydrophobic pockets in target proteins like HDAC6.
- **Pharmacophores:** Introduction of a sulfonamide or hydrazone group at C2 extends the scaffold's reach, often facilitating hydrogen bonding with residues like Asp or Glu in kinase active sites.

Zone B: The Benzene Ring (C6 & C7)

- Electronic Modulation:
 - Anticancer: Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) at positions 6 and 7 generally increase cytotoxicity. This enriches the electron density of the ring, potentially strengthening pi-cation interactions.
 - Antimicrobial: Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -NO₂ are preferred. In Quinoxaline-1,4-di-N-oxides, EWGs raise the reduction potential, making the molecule easier to reduce by bacterial enzymes, thereby generating lethal Reactive Oxygen Species (ROS).[2]

Part 3: Comparative Performance Data

Anticancer Activity (vs. Standard of Care)

Recent studies have synthesized quinoxaline derivatives targeting specific cancer pathways.[3] The table below compares a potent quinoxaline derivative ("Compound 5" from Dong et al. series) against Doxorubicin.[3]

Compound	Target Cell Line	IC50 (µM)	Mechanism of Action	Relative Potency
Quinoxaline Deriv.[4][5][6][7][8][9][10] (Cmpd 5)	SMMC-7721 (Hepatoma)	0.071	Topoisomerase II Inhibition	High (Superior to Dox in this assay)
Quinoxaline Deriv.[3] (Cmpd 5)	HeLa (Cervical)	0.126	Apoptosis Induction	High
Doxorubicin (Control)	SMMC-7721	~0.5 - 1.2	DNA Intercalation	Standard
QW12 (Quinoxaline-Furan)	HeLa	10.58	STAT3 Inhibition	Moderate (Target Specific)

Analysis: While broad-spectrum intercalators like Doxorubicin are potent, optimized quinoxalines (like Cmpd 5) can achieve nanomolar potency through dual mechanisms (e.g., kinase inhibition + intercalation) with potentially lower cardiotoxicity profiles.

Antimicrobial Activity (Quinoxaline-1,4-di-N-oxides)

These derivatives function as "Trojan horses," inactive until reduced by bacterial metabolism.

Compound Structure	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Comparison to Ciprofloxacin
Unsubstituted QdNO	E. coli	>64	Inactive
2-cyano-3-methyl-QdNO	M. tuberculosis	0.20	Comparable (Cipro MIC ~0.12-0.5)
6-Chloro-QdNO	S. aureus (MRSA)	4.0	Moderate

Part 4: Experimental Protocols

Synthesis Protocol: Green Condensation

Objective: Synthesize 2,3-diphenylquinoxaline via a green chemistry approach (high yield, room temperature).

Reagents:

- o-Phenylenediamine (1.0 mmol)[11]
- Benzil (1.0 mmol)[11]
- Catalyst: Bentonite Clay K-10 (3g) or CAN (5 mol%)
- Solvent: Ethanol (5 mL) or Water (for CAN method)

Workflow:

- Mixing: In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
- Catalysis: Add Bentonite K-10. Stir the mixture at Room Temperature (25°C).

- **Monitoring:** Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 20 minutes.[11]
- **Work-up:** Filter the mixture to recover the clay catalyst (reusable).
- **Purification:** Pour filtrate into crushed ice/water. The solid product precipitates. Recrystallize from ethanol to obtain needle-shaped crystals.
- **Validation:** Confirm structure via ¹H-NMR (Characteristic peaks for aromatic protons at 7.5-8.2 ppm).

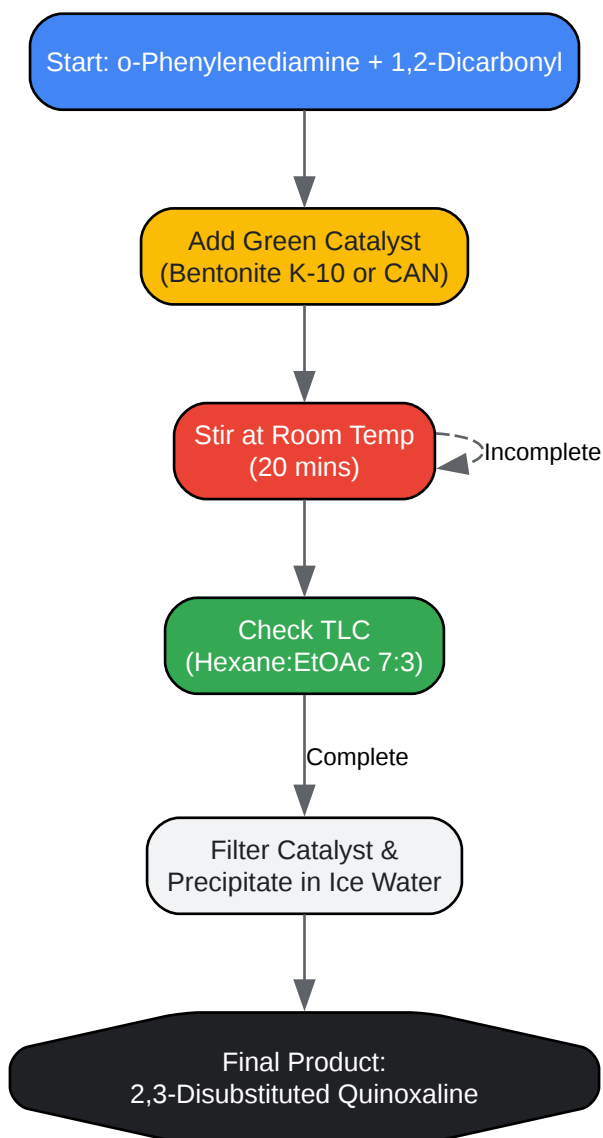
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC₅₀ of synthesized derivatives against HeLa cells.

Step-by-Step:

- **Seeding:** Seed HeLa cells (5×10^3 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
- **Treatment:** Dissolve quinoxaline derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 μM) in culture medium. Add to wells (Triplicate).
- **Incubation:** Incubate for 48 hours.
- **MTT Addition:** Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- **Solubilization:** Remove medium. Add 150 μL DMSO to dissolve purple formazan crystals.
- **Measurement:** Read absorbance at 570 nm using a microplate reader.
- **Calculation:** Calculate % Cell Viability = $(OD_{\text{sample}} / OD_{\text{control}}) \times 100$. Plot dose-response curve to derive IC₅₀.

Visualization: Synthesis Workflow



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Figure 2: Optimized Green Synthesis Workflow for Quinoxaline Derivatives.

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